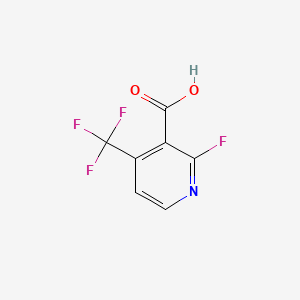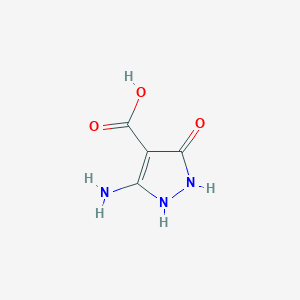![molecular formula C19H24ClNO B1385315 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040688-17-2](/img/structure/B1385315.png)
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
Overview
Description
Scientific Research Applications
Mesomorphic Properties
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline and its derivatives have been studied for their effects on mesomorphic properties. Research shows that chloro and methyl substitutions on anilines influence the nematic-isotropic transition temperatures in liquid crystals. These effects vary based on the position and number of substituents, significantly impacting the thermal behavior of liquid crystals (Hasegawa et al., 1989).
Antibacterial and Antifungal Activities
Some derivatives of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline have shown promising antibacterial and antifungal activities. Specific chloro-substituted benzylidine-anilines and benzyl-anilines demonstrate a high degree of effectiveness against various microbes (Reisner & Borick, 1955).
Crystallographic Studies
Crystallographic studies of chloro-substituted anilines provide insights into their molecular structure and interactions. These studies reveal how variations in chloro substitution impact the molecular conformation, hydrogen bonding, and overall crystal structure, which are crucial for understanding the material properties of these compounds (Su et al., 2013).
Organic Synthesis
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is also significant in the field of organic synthesis. Its derivatives are used in various reactions, including the synthesis of heterocyclic compounds, which have numerous applications in medicinal and material chemistry (Cameron et al., 1979).
Synthesis of Novel Compounds
The compound and its derivatives serve as key intermediates in synthesizing novel chemical entities. Studies focus on creating new aniline derivatives with unique properties and potential applications in various fields, such as pharmaceuticals and materials science (Wen Zi-qiang, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMGRXGERMMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate](/img/structure/B1385233.png)

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)



![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)